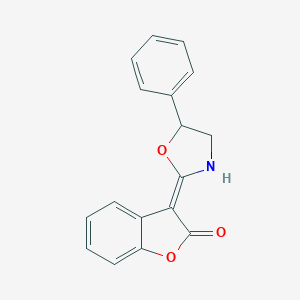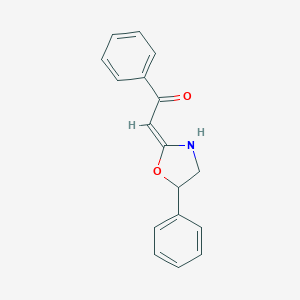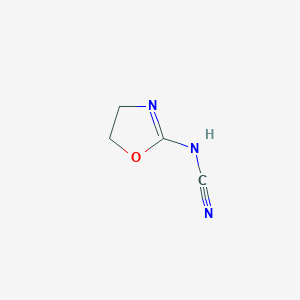![molecular formula C15H24N2O2S B230544 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. It is a highly soluble compound that is stable over a wide range of temperatures and pH levels.
Scientific Research Applications
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is widely used as a buffer in biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is also used in electrophysiology experiments to maintain a constant pH in the recording chamber. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is used in the preparation of liposomes and in the study of membrane transport.
Mechanism of Action
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine acts as a zwitterionic buffer that maintains a constant pH in biological experiments. It is able to do this because it has both acidic and basic functional groups that can accept or donate protons depending on the pH of the environment. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a pKa of 7.5, which means that it is most effective at buffering solutions at a pH of 6.5 to 8.5.
Biochemical and Physiological Effects:
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to use in biological experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine as a buffer in biological experiments are its high solubility, stability over a wide range of temperatures and pH levels, and non-toxicity. However, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is not effective at buffering solutions at pH levels below 6.5 or above 8.5. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a tendency to form complexes with metal ions, which can interfere with certain experiments.
Future Directions
There are several future directions for the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of new 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine derivatives that are more effective at buffering solutions at extreme pH levels. Another area of interest is the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in the study of membrane transport and drug delivery systems. Finally, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine involves the reaction between piperazine and isopropylphenylsulfonyl chloride. The reaction takes place in the presence of an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The resulting product is a white crystalline powder that is highly soluble in water.
properties
Molecular Formula |
C15H24N2O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-4-16-9-11-17(12-10-16)20(18,19)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
KNJCCWVWEVKIOM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)



![Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
![3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde](/img/structure/B230522.png)

